Cas no 1072-21-5 (adipaldehyde)

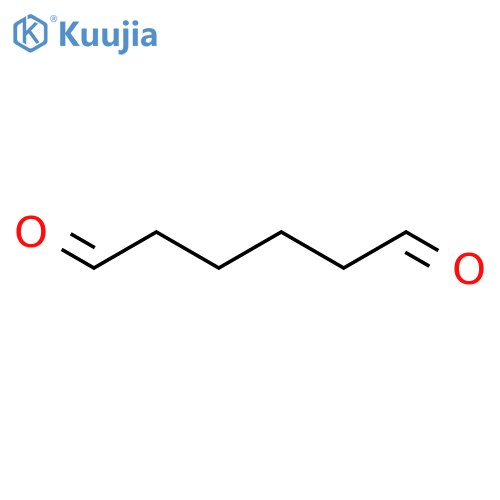

adipaldehyde structure

adipaldehyde 化学的及び物理的性質

名前と識別子

-

- adipaldehyde

- hexanedial

- 5-formylvaleraldehyde

- adipic aldehyde

- Adipic dialdehyde

- adipoaldehyde

- hexane-1,6-dial

- 1,6-hexanedial

- FT-0653858

- DTXSID10147935

- SCHEMBL139711

- Adipaldehyde 0.90 M solution in water

- EINECS 214-003-1

- LMFA06000008

- 2,4,6-TrichlorophenolSodiumSalt

- adipindialdehyde

- A2059

- SB85418

- AKOS015855718

- 6W2N7U6ZHE

- CHEBI:180386

- A801609

- 1072-21-5

- Adipaldehyde, 1M in water

- NS00023448

- UNII-6W2N7U6ZHE

- 95%,1M in water

- DTXCID7070426

- G86207

-

- インチ: 1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2

- InChIKey: UMHJEEQLYBKSAN-UHFFFAOYSA-N

- ほほえんだ: O=CCCCCC=O

計算された属性

- せいみつぶんしりょう: 114.06800

- どういたいしつりょう: 114.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 58.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- 互変異性体の数: 3

- トポロジー分子極性表面積: 34.1A^2

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.0030

- ゆうかいてん: -8°C

- ふってん: 153.66°C (rough estimate)

- フラッシュポイント: 66.3 °C

- 屈折率: 1.4350

- PSA: 34.14000

- LogP: 0.94460

adipaldehyde セキュリティ情報

- 危険物輸送番号:UN 2403 3/PG 2

- WGKドイツ:1

- セキュリティの説明: S9; S16; S29; S33

- RTECS番号:UD4200000

-

危険物標識:

- 包装カテゴリ:II

- 包装等級:II

- セキュリティ用語:3

- リスク用語:R11

- 危険レベル:3

adipaldehyde 税関データ

- 税関コード:2912190090

- 税関データ:

中国税関コード:

2912190090概要:

HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

adipaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1241357-100mg |

Adipaldehyde |

1072-21-5 | 95% | 100mg |

$185 | 2023-09-04 | |

| TRC | A297610-100mg |

Adipaldehyde |

1072-21-5 | 100mg |

$ 65.00 | 2022-06-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X83145-100mg |

Adipaldehyde |

1072-21-5 | 95%,1M solution in water | 100mg |

¥718.0 | 2023-09-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-500mg |

adipaldehyde |

1072-21-5 | 95%,1M in water | 500mg |

¥3077.90 | 2023-09-04 | |

| TRC | A297610-5g |

Adipaldehyde |

1072-21-5 | 5g |

$ 230.00 | 2023-04-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-5g |

adipaldehyde |

1072-21-5 | 95%,1M in water | 5g |

¥10299.90 | 2023-09-04 | |

| Aaron | AR008YBM-1g |

Adipaldehyde |

1072-21-5 | 1g |

$87.00 | 2025-01-23 | ||

| 1PlusChem | 1P008Y3A-500mg |

Adipaldehyde |

1072-21-5 | 95%,1M solution in water | 500mg |

$289.00 | 2023-12-26 | |

| 1PlusChem | 1P008Y3A-100mg |

Adipaldehyde |

1072-21-5 | 95%,1M solution in water | 100mg |

$117.00 | 2023-12-26 | |

| Aaron | AR008YBM-25g |

Adipaldehyde |

1072-21-5 | 25g |

$1451.00 | 2025-01-23 |

adipaldehyde 関連文献

-

Qian Li,Zhongwei Zhang,Jing Zhao,Aitao Li Green Chem. 2022 24 4270

-

Yao-Zong Wang,Xin-Xing Deng,Lei Li,Zi-Long Li,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2013 4 444

-

Mehran Rahimi,Edzard M. Geertsema,Yufeng Miao,Jan-Ytzen van der Meer,Thea van den Bosch,Pim de Haan,Ellen Zandvoort,Gerrit J. Poelarends Org. Biomol. Chem. 2017 15 2809

-

4. Studies in reductive amination. Part I. Aminoalkylpiperidines from 2-hydroxy-1,6-hexanedialDavid H. Johnson J. Chem. Soc. C 1967 1284

-

Dominik Polterauer,Dominique M. Roberge,Paul Hanselmann,Petteri Elsner,Christopher A. Hone,C. Oliver Kappe React. Chem. Eng. 2021 6 2253

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072-21-5)adipaldehyde

清らかである:99%

はかる:5g

価格 ($):296.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1072-21-5)己二醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ